![molecular formula C26H18N2O6S2 B14652033 2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] CAS No. 40350-11-6](/img/structure/B14652033.png)
2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] is an organic compound known for its unique structural properties and applications It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] typically involves the reaction of naphthalene derivatives with benzoxazole precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where naphthalene is reacted with benzoxazole in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, where functional groups on the benzoxazole ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Employed in the study of biological systems due to its ability to bind to specific biomolecules and emit fluorescence.
Medicine: Investigated for potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at a specific wavelength and emit light at a different wavelength. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the biological or chemical system being studied.
類似化合物との比較
Similar Compounds
2,2’-(Naphthalene-1,4-diyl)bis(benzoxazole): A similar compound without the methanesulfonyl groups, used in similar applications but with different properties.
2,2’-(Naphthalene-1,4-diyl)bis[5-(methylsulfonyl)-1,3-benzoxazole]: Another derivative with slight structural differences, leading to variations in reactivity and applications.
Uniqueness
2,2’-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole] is unique due to its specific structural features, which confer distinct fluorescent properties and reactivity. The presence of methanesulfonyl groups enhances its solubility and stability, making it suitable for a wider range of applications compared to its analogs.
特性
CAS番号 |
40350-11-6 |
|---|---|
分子式 |
C26H18N2O6S2 |
分子量 |
518.6 g/mol |
IUPAC名 |
5-methylsulfonyl-2-[4-(5-methylsulfonyl-1,3-benzoxazol-2-yl)naphthalen-1-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C26H18N2O6S2/c1-35(29,30)15-7-11-23-21(13-15)27-25(33-23)19-9-10-20(18-6-4-3-5-17(18)19)26-28-22-14-16(36(2,31)32)8-12-24(22)34-26/h3-14H,1-2H3 |
InChIキー |
HTJAIJOQSINAIW-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C4=CC=CC=C43)C5=NC6=C(O5)C=CC(=C6)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


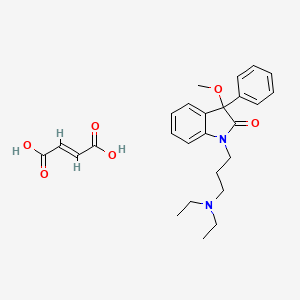
![Ethyl [(ethoxycarbonyl)oxy]acetate](/img/structure/B14651958.png)
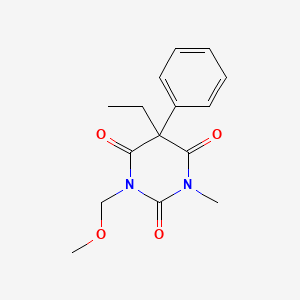
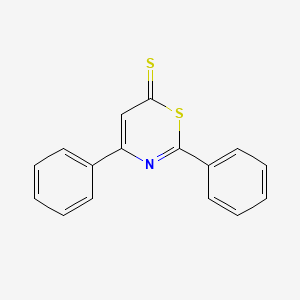
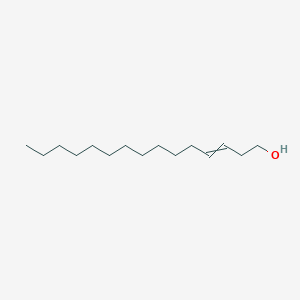
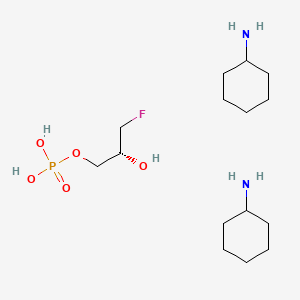
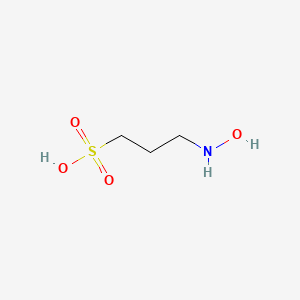
![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
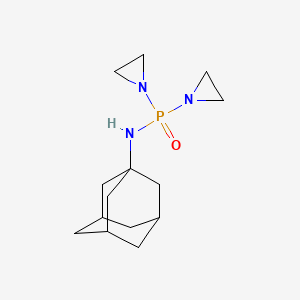
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

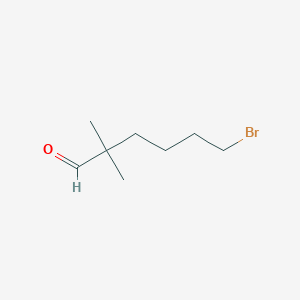
![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)

